molecular formula C8H5ClN2O B8011876 2-Chloroquinazolin-6-ol CAS No. 1036755-97-1

2-Chloroquinazolin-6-ol

Cat. No. B8011876
CAS RN: 1036755-97-1
M. Wt: 180.59 g/mol
InChI Key: UNDBBQQPGZSXCD-UHFFFAOYSA-N
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Description

2-Chloroquinazolin-6-ol is a chemical compound with the molecular formula C8H5ClN2O . It is used for research purposes .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes this compound, has been a subject of interest in medicinal chemistry . The Niementowski reaction, which involves the reaction of anthranilic acid with excess formamide at 120°C in open air, is one method of synthesizing quinazolin-4(3H)-one . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to a benzene ring . The compound also contains a chlorine atom attached to the quinazoline core .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives, including this compound, have been found to exhibit a wide range of biopharmaceutical activities . These compounds have been used as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.59 . It is a pale-yellow to yellow-brown solid and should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

While the specific mechanism of action for 2-Chloroquinazolin-6-ol is not mentioned in the search results, quinazoline derivatives have been found to exhibit a wide range of pharmacological activities . For example, some quinazoline derivatives have been found to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .

Safety and Hazards

While specific safety and hazard information for 2-Chloroquinazolin-6-ol is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

Quinazoline and quinazolinone derivatives, including 2-Chloroquinazolin-6-ol, continue to be a significant target in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the structure-activity relationships of these compounds to develop novel therapeutics .

properties

IUPAC Name

2-chloroquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDBBQQPGZSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314069
Record name 2-Chloro-6-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036755-97-1
Record name 2-Chloro-6-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036755-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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